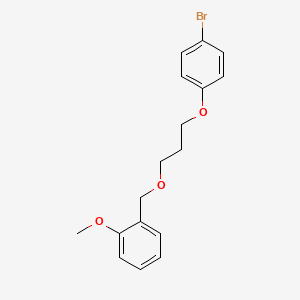
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a propyloxy chain that is further substituted with a methoxybenzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene typically involves multi-step organic reactions. One common route includes the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of 4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: This step involves the reaction of bromobenzene with 3-(2-methoxybenzyloxy)propanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used as a probe to study biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The methoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.
Reduction: The aromatic ring is hydrogenated to form a cyclohexane derivative.
Comparaison Avec Des Composés Similaires
1-Bromo-4-methoxybenzene: Similar structure but lacks the propyloxy chain.
4-(3-(2-methoxybenzyloxy)-propyloxy)benzene: Similar structure but lacks the bromine atom.
1-Bromo-4-(3-(2-hydroxybenzyloxy)-propyloxy)benzene: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness: 1-Bromo-4-(3-(2-methoxybenzyloxy)-propyloxy)benzene is unique due to the presence of both a bromine atom and a methoxybenzyloxy-propyloxy chain, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
642487-31-8 |
|---|---|
Formule moléculaire |
C17H19BrO3 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
1-bromo-4-[3-[(2-methoxyphenyl)methoxy]propoxy]benzene |
InChI |
InChI=1S/C17H19BrO3/c1-19-17-6-3-2-5-14(17)13-20-11-4-12-21-16-9-7-15(18)8-10-16/h2-3,5-10H,4,11-13H2,1H3 |
Clé InChI |
BTHQFDICYSHLNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1COCCCOC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
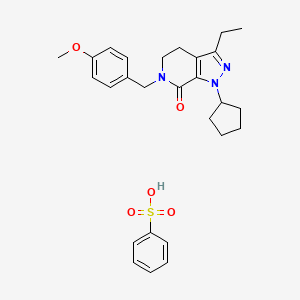


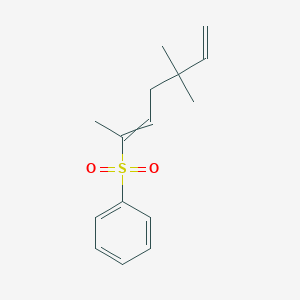
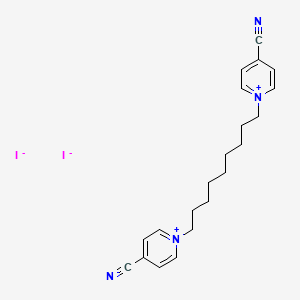
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)
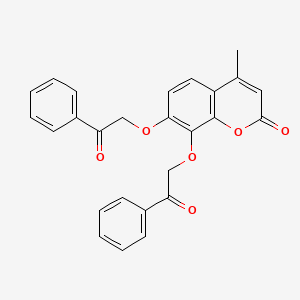
![Silane, trimethyl[(3-phenylcyclohexyl)oxy]-](/img/structure/B12579317.png)
